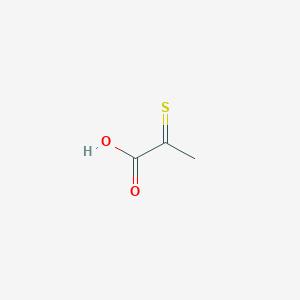
2-Sulfanylidenepropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylidenepropanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a thioketone group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfanylidenepropanoic acid can be synthesized through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents. For instance, the reaction of propanoic acid with hydrogen sulfide under acidic conditions can yield this compound. Another method involves the use of thiol reagents in the presence of oxidizing agents to introduce the thioketone group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfanylidenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thiol or thioether.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be used for reduction reactions.
Nucleophiles: Alcohols, amines, or other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Esters, amides.
Scientific Research Applications
2-Sulfanylidenepropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-sulfanylidenepropanoic acid involves its interaction with various molecular targets. The thioketone group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it may modulate enzymatic activities or interact with cellular components.
Comparison with Similar Compounds
Propanoic Acid: Lacks the thioketone group, making it less reactive in certain chemical reactions.
Thioglycolic Acid: Contains a thiol group instead of a thioketone, leading to different reactivity and applications.
Thioacetic Acid: Similar structure but with an acetyl group, resulting in different chemical properties.
Uniqueness: 2-Sulfanylidenepropanoic acid is unique due to the presence of both a carboxylic acid and a thioketone group. This combination imparts distinct reactivity, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and form various derivatives sets it apart from other similar compounds.
Properties
CAS No. |
112505-19-8 |
|---|---|
Molecular Formula |
C3H4O2S |
Molecular Weight |
104.13 g/mol |
IUPAC Name |
2-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C3H4O2S/c1-2(6)3(4)5/h1H3,(H,4,5) |
InChI Key |
CFTNCZFDRNEFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


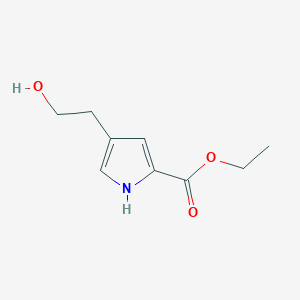
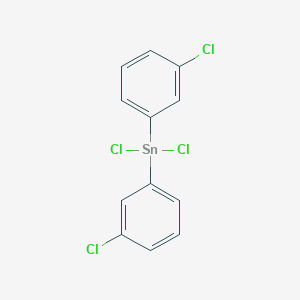
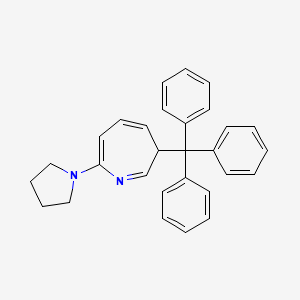
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)

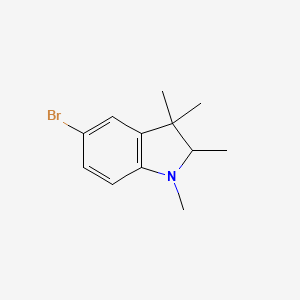
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
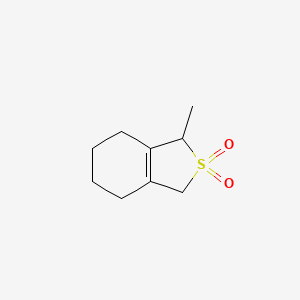
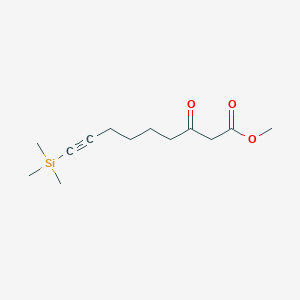


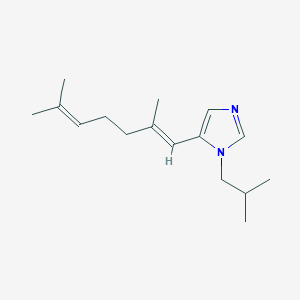
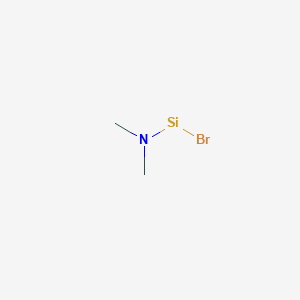
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
